molecular formula C16H22N2O B5320460 N-cyclohexyl-2-methyl-1-indolinecarboxamide

N-cyclohexyl-2-methyl-1-indolinecarboxamide

Cat. No.: B5320460
M. Wt: 258.36 g/mol
InChI Key: KKECLZDMGBVCOC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-1-indolinecarboxamide: is a synthetic organic compound with the molecular formula C15H20N2O It is a derivative of indoline, a bicyclic structure that includes a benzene ring fused to a pyrrole ring

Properties

IUPAC Name

N-cyclohexyl-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12-11-13-7-5-6-10-15(13)18(12)16(19)17-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECLZDMGBVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methyl-1-indolinecarboxamide typically involves the reaction of 2-methylindoline with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The process can be summarized as follows:

    Starting Materials: 2-methylindoline and cyclohexyl isocyanate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene.

    Procedure: The 2-methylindoline is dissolved in the solvent, and cyclohexyl isocyanate is added dropwise with stirring. The mixture is then heated to reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-methyl-1-indolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkylated indolinecarboxamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-methyl-1-indolinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-1-indolinecarboxamide
  • N-cyclohexyl-2-indolinecarboxamide
  • N-cyclohexyl-3-methyl-1-indolinecarboxamide

Comparison: N-cyclohexyl-2-methyl-1-indolinecarboxamide is unique due to the presence of a methyl group at the 2-position of the indoline ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

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